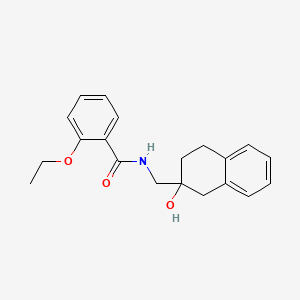

2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-2-24-18-10-6-5-9-17(18)19(22)21-14-20(23)12-11-15-7-3-4-8-16(15)13-20/h3-10,23H,2,11-14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNLUUWPAJCBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2(CCC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-ethoxybenzoic acid with a suitable amine derivative of tetrahydronaphthalene under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are often used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the ethoxy group.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogous benzamide derivatives:

Key Observations:

- Conversely, etobenzanid’s ethoxymethoxy and dichlorophenyl groups prioritize herbicidal activity over CNS targeting .

- Tetrahydronaphthalene Moieties : Compounds like 5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-... () share the tetrahydronaphthalene scaffold, suggesting shared synthetic routes or CNS applications, though the main compound’s benzamide linkage differs from its amine-thiophene structure .

Biological Activity

2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features an ethoxy group and a tetrahydronaphthalene moiety, which contribute to its unique properties. The synthesis typically involves the reaction of 2-hydroxy-1,2,3,4-tetrahydronaphthalene with ethyl chloroacetate in the presence of a base, followed by amine reaction to form the final acetamide structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxy and ethoxy groups influence binding to enzymes and receptors, modulating various signaling pathways involved in cellular processes such as growth and apoptosis.

Antidiabetic Potential

Research has indicated that derivatives of benzamide compounds can enhance insulin-stimulated glucose uptake. For instance, a related compound demonstrated significant inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. This inhibition is crucial for developing therapeutic agents against type 2 diabetes mellitus (T2DM) and obesity .

Estrogen Receptor Modulation

The tetrahydronaphthalene structure has been linked to estrogen receptor modulation. Compounds with similar structures have shown potential as selective estrogen receptor modulators (SERMs), which could be beneficial in treating hormone-related conditions .

Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Insulin Sensitivity | Enhances glucose uptake | |

| Estrogen Receptor Modulation | Potential SERM activity | |

| Cytotoxicity | Low cytotoxicity in tested models |

Case Study: PTP1B Inhibition

In a study evaluating various benzamide derivatives, compound 10m exhibited high inhibitory activity against PTP1B (IC50 = 0.07 μM) with significant selectivity over T-cell PTPase (TCPTP). This suggests that compounds like this compound could serve as promising candidates for diabetes therapy .

Q & A

Q. What are the optimal synthetic routes and characterization methods for 2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide?

- Methodological Answer : The synthesis typically involves condensation of substituted benzaldehydes with aminonaphthalene derivatives under reflux in ethanol or acetonitrile, using catalysts like glacial acetic acid or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. Key steps include:

Reaction Optimization : Reflux for 4–72 hours at controlled temperatures (room temp to 100°C) to achieve intermediate formation .

Purification : Column chromatography (e.g., silica gel) or crystallization (methanol:water, 4:1) to isolate the product .

Characterization : Confirm structure via / NMR (e.g., δ 2.88–7.75 ppm for naphthalene protons), IR (e.g., 3530 cm for OH stretches), and mass spectrometry (EI-MS m/z 292.07) .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural validation employs:

- NMR Spectroscopy : Assign peaks to confirm substituent positions (e.g., tetrahydronaphthalene methylene protons at δ 2.88–3.72 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., benzamide C=O stretch at ~1650 cm) .

- Elemental Analysis : Match calculated vs. observed C/H/N/O percentages (e.g., C 78.05% vs. 78.02% observed) .

Q. What in vitro assays are used to identify its biological activity?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Test activity against targets like dihydropteroate synthase or kinases using spectrophotometric readouts .

- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled competitors) to measure affinity .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC determination) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

- Methodological Answer : Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .

- Catalyst Screening : Use Pd/C for hydrogenation steps or carbodiimides for amide coupling .

- DOE (Design of Experiments) : Vary temperature, stoichiometry, and reaction time to identify ideal conditions .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Address discrepancies by:

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell line passage number) .

- Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding kinetics if ELISA shows inconsistency) .

- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .

Q. What computational approaches predict target interactions and binding modes?

- Methodological Answer : Computational workflows involve:

- Molecular Docking : Use AutoDock or Schrödinger to model interactions with enzyme active sites (e.g., hydrophobic pockets in kinases) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- Free Energy Calculations : MM-GBSA to rank binding affinities of analogs .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : SAR strategies include:

- Substituent Variation : Synthesize analogs with modified ethoxy/hydroxy groups and test activity .

- Bioisosteric Replacement : Replace the benzamide with sulfonamide or tetrazole moieties to assess tolerance .

- 3D-QSAR Modeling : CoMFA/CoMSIA to correlate spatial features with activity trends .

Q. What methods assess stability under physiological conditions?

- Methodological Answer : Stability studies employ:

- HPLC Monitoring : Track degradation in simulated gastric fluid (pH 1.2) or plasma .

- Mass Spectrometry : Identify hydrolytic or oxidative metabolites .

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks to predict shelf-life .

Q. How to separate enantiomers and evaluate their bioactivity?

- Methodological Answer : Enantiomer resolution techniques:

- Chiral Chromatography : Use Chiralpak® columns with hexane:isopropanol mobile phases .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .

- Biological Evaluation : Test isolated enantiomers in cell-based assays to compare IC values .

Q. How to design in vivo studies for pharmacokinetic and efficacy profiling?

- Methodological Answer :

In vivo protocols include: - Animal Models : Administer compound (oral/i.v.) to rodents for bioavailability and tissue distribution studies .

- PK/PD Modeling : Use WinNonlin to correlate plasma concentrations with biomarker modulation .

- Toxicology Screening : Assess liver/kidney function via ALT, BUN, and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.